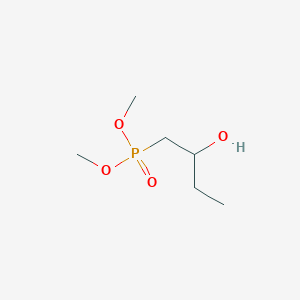

Dimethyl (2-hydroxybutyl)phosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

72019-11-5 |

|---|---|

Molecular Formula |

C6H15O4P |

Molecular Weight |

182.15 g/mol |

IUPAC Name |

1-dimethoxyphosphorylbutan-2-ol |

InChI |

InChI=1S/C6H15O4P/c1-4-6(7)5-11(8,9-2)10-3/h6-7H,4-5H2,1-3H3 |

InChI Key |

HFOPBMQQZPOYLX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CP(=O)(OC)OC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimethyl 2 Hydroxybutyl Phosphonate and Analogues

Phosphite (B83602) Addition Reactions to Carbonyl Substrates

The most direct and widely utilized method for forming the C-P bond in α-hydroxyphosphonates is the nucleophilic addition of a phosphite to a carbonyl compound. mdpi.com This approach is valued for its high atom economy. mdpi.com

The Pudovik and Abramov reactions are cornerstone transformations for the synthesis of α-hydroxyphosphonates. nih.gov

The Pudovik reaction involves the addition of a dialkyl phosphite (a hydrophosphonylation reaction) to a carbonyl compound, such as an aldehyde or ketone. mdpi.comnih.gov The reaction is typically base-catalyzed, where the base facilitates the deprotonation of the dialkyl phosphite to form a more nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the final α-hydroxyphosphonate. wikipedia.org For the synthesis of Dimethyl (2-hydroxybutyl)phosphonate, this would involve the reaction of dimethyl phosphite with butanal.

The Abramov reaction is a similar transformation that utilizes a trialkyl phosphite instead of a dialkyl phosphite. nih.govwikipedia.org The mechanism involves the initial nucleophilic attack of the phosphorus atom on the carbonyl carbon. The resulting tetrahedral intermediate is then neutralized through the transfer of an alkyl group from a phosphorus-bound oxygen to the newly formed alkoxide, yielding the α-hydroxyphosphonate product. nih.govwikipedia.org

The substrate scope for both reactions is broad. A wide variety of aldehydes (aromatic, aliphatic, and heterocyclic) and, to a lesser extent, ketones can be used as the carbonyl component. wikipedia.orgacgpubs.org The phosphorus reagent can also be varied, with dimethyl, diethyl, and diisopropyl phosphites being commonly employed in the Pudovik reaction. nih.gov

Achieving stereocontrol in the synthesis of α-hydroxyphosphonates is crucial, as often only one enantiomer possesses the desired biological activity. nih.gov Consequently, significant research has been devoted to developing enantioselective and diastereoselective versions of the Pudovik reaction. nih.gov

Catalytic enantioselective variants have emerged as the most efficient methods. wikipedia.org These strategies employ a catalytic amount of a chiral promoter, often a chiral Lewis acid or a chiral base. For instance, chiral aluminum, lanthanide, and titanium complexes have been successfully used to catalyze the asymmetric addition of phosphites to aldehydes, yielding enantioenriched α-hydroxy and α-amino phosphonates with high yields and enantioselectivities (up to 98% ee). rsc.orgorganic-chemistry.orgrsc.org

Hydrogen-bond catalysis represents another powerful strategy. Simple, commercially available catalysts have been shown to promote the reaction between enol ethers and acyl phosphonates, resulting in tertiary α-hydroxy phosphonates with high diastereo- and enantioselectivity. nih.gov Organocatalysts, such as proline derivatives, have also been employed to facilitate aldol-type reactions between ketones and α-ketophosphonates, affording tertiary α-hydroxyphosphonates in good yields and high enantiomeric purity (up to 99% ee). nih.gov

| Catalyst Type | Specific Catalyst Example | Substrates | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Chiral Lanthanoid Alkoxide | La-Li-BINOL complex | Aromatic Aldehydes + Diethyl Phosphite | Up to 95% | rsc.org |

| Chiral Titanium Alkoxide | Tartrate-modified Ti(OPr-i)4 | Aromatic Aldehydes + Diethyl Phosphite | Solvent-dependent, moderate to good | rsc.org |

| Chiral Aluminum Complex | Tethered Bis(8-quinolinato) (TBOx) Aluminum | Aldehydes/Aldimines + Phosphites | Up to 98% | organic-chemistry.org |

| Organocatalyst (Hydrogen-Bonding) | TADDOL | Acyl Phosphonates + Enol Ethers | High diastereo- and enantioselection | nih.gov |

| Organocatalyst (Enamine-based) | L-Proline | α-Keto Phosphonates + Ketones | Up to 99% | nih.gov |

Both acid and base catalysis are effective in promoting the formation of α-hydroxyphosphonates. britannica.com

Base-catalysis is the conventional and most common method for the Pudovik reaction. rsc.org A wide array of bases can be used, ranging from alkali metal alkoxides to weaker bases like triethylamine (B128534), potassium carbonate, and piperazine (B1678402). mdpi.comacgpubs.orgchemicalbook.com The role of the base is to deprotonate the dialkyl phosphite, increasing its nucleophilicity. wikipedia.org This approach is generally efficient, with some protocols using inexpensive catalysts like potassium phosphate (B84403), leading to short reaction times and high yields. mdpi.com

Acid-catalysis provides an alternative pathway. mdpi.com In this mechanism, the acid (either a Brønsted or Lewis acid) activates the carbonyl group by protonating or coordinating to the carbonyl oxygen. wikipedia.orgcreative-enzymes.com This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the neutral phosphite. wikipedia.org Various Lewis acids, including Ti(OPr-i)4 and lanthanide complexes, have been shown to catalyze the Pudovik reaction. rsc.orgnih.gov Solid acid catalysts, such as silica-supported tungstic acid and Amberlyst-15, have also been employed, often under solvent-free or aqueous conditions, aligning with green chemistry principles. researchgate.netorganic-chemistry.org

| Catalysis Type | Mechanism of Action | Common Catalysts | Advantages | Reference |

|---|---|---|---|---|

| Base-Catalysis | Activates the phosphite reagent via deprotonation. | Potassium Phosphate, Barium Hydroxide (B78521), Triethylamine, Piperazine | Conventional, often high yields, inexpensive catalysts available. | mdpi.comacgpubs.org |

| Acid-Catalysis | Activates the carbonyl substrate via protonation/coordination. | Ti(OPr-i)4, Lanthanide Amides, Cu(OTf)2, Amberlyst-15 | Effective for certain substrates, enables different reaction pathways (e.g., phospha-Brook rearrangement). | rsc.orgnih.govorganic-chemistry.org |

Alternative Synthetic Routes to α-Hydroxyphosphonates

While phosphite addition to carbonyls is the most common route, other methods provide access to different types of α-hydroxyphosphonate structures.

The conversion of α-alkylphosphonates into their corresponding α-hydroxy derivatives can be achieved through oxidation. mdpi.com This method involves the direct introduction of a hydroxyl group at the α-carbon of the phosphonate (B1237965). While less common than the Pudovik reaction, it offers a pathway to α-hydroxyphosphonates starting from an existing C-P bond. The reverse reaction, the oxidation of α-hydroxyphosphonates to α-ketophosphonates, is a well-established transformation, often utilizing oxidizing agents like Dess-Martin periodinane or chromium-based reagents. nih.govarkat-usa.org

A highly effective method for synthesizing sterically hindered α-hydroxyphosphonates, particularly tertiary ones, involves the reaction of α-ketophosphonates with organometallic reagents. mdpi.comnih.gov α-Ketophosphonates serve as versatile electrophiles that can react with a range of carbon nucleophiles. arkat-usa.org

Green Chemistry Principles in Phosphonate Synthesis

The development of synthetic methodologies for organophosphorus compounds, including this compound and its analogues, has increasingly focused on the incorporation of green chemistry principles. These approaches aim to reduce or eliminate the use of hazardous substances, improve energy efficiency, and utilize renewable resources, thereby minimizing the environmental impact of chemical processes.

Solvent-Free and Aqueous Medium Reactions

A significant advancement in the synthesis of α-hydroxyphosphonates, a class of compounds that includes this compound, is the move towards solvent-free and aqueous reaction media. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing risks to human health.

Solvent-free reactions, also known as neat reactions, offer a compelling alternative. In one such approach, the synthesis of α-hydroxyphosphonates is achieved by grinding a mixture of an aldehyde and diethylphosphite with piperazine as a catalyst at room temperature. acgpubs.org This method provides high yields in a matter of minutes, demonstrating a significant improvement in efficiency and a reduction in waste. acgpubs.org Another innovative solventless method employs biosourced catalysts, termed "Eco-MgZnOx," derived from Zn-hyperaccumulating plants. nih.gov These ecocatalysts have proven effective in promoting the hydrophosphonylation of aldehydes, offering high conversions and a broad substrate scope under mild conditions. nih.gov The catalyst can also be recovered and reused multiple times, further enhancing the sustainability of the process. nih.gov

The use of water as a reaction medium is another cornerstone of green chemistry. An effective method for the synthesis of α-hydroxyphosphonates in an aqueous medium utilizes β-cyclodextrin as a catalyst. tandfonline.com This approach is particularly advantageous for the reaction of aromatic and heteroaromatic aldehydes with triethyl phosphite. tandfonline.com The β-cyclodextrin is recoverable and can be reused without a significant loss of catalytic activity, making it a cost-effective and environmentally friendly option. tandfonline.com

Table 1: Comparison of Solvent-Free and Aqueous Medium Syntheses of α-Hydroxyphosphonates

| Method | Catalyst | Reaction Conditions | Key Advantages |

| Grinding | Piperazine | Room temperature, solvent-free | Rapid reaction times, high yields, simplicity. acgpubs.org |

| Ecocatalysis | Eco-MgZnOx | Solventless | Use of biosourced, reusable catalyst, mild conditions. nih.gov |

| Aqueous Synthesis | β-cyclodextrin | 70°C in water | Environmentally benign solvent, recoverable and reusable catalyst. tandfonline.com |

Ultrasonic Irradiation and Microwave-Assisted Syntheses

To further enhance reaction rates and efficiency, alternative energy sources such as ultrasonic irradiation and microwave assistance have been successfully applied to the synthesis of α-hydroxyphosphonates. These techniques often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.

Ultrasonic irradiation provides a simple, efficient, and environmentally benign method for the synthesis of α-hydroxyphosphonates from aldehydes or ketones and trialkylphosphites. researchgate.net This method can be performed under solvent- and catalyst-free conditions at room temperature, resulting in high yields within a short reaction time. researchgate.net The physical effects of ultrasound, such as cavitation, contribute to the enhanced reaction kinetics. nih.govarxiv.org In some cases, the use of a catalyst like camphorsulfonic acid in conjunction with ultrasound can significantly reduce reaction times from over an hour to just a few minutes, without a compromise in yield. researchgate.net

Microwave-assisted synthesis is another powerful tool in green chemistry. The reaction of benzaldehydes and diethyl phosphite can be carried out under solvent- and catalyst-free conditions using microwave irradiation. nih.gov This method has been shown to be a generally usable and environmentally friendly approach for the addition of >P(O)H species to carbonyl derivatives. bohrium.com The use of a catalyst, such as sodium carbonate, can further accelerate the microwave-assisted reaction. bohrium.comresearchgate.net While some studies have noted limitations in the substrate scope for microwave-assisted syntheses, particularly with aliphatic or heteroaromatic aldehydes, it remains a valuable technique for specific applications. mdpi.com

Table 2: Overview of Ultrasonic and Microwave-Assisted Syntheses of α-Hydroxyphosphonates

| Energy Source | Catalyst/Conditions | Reaction Time | Yield |

| Ultrasonic Irradiation | Solvent- and catalyst-free | 10-35 min | Excellent. mdpi.com |

| Ultrasonic Irradiation | Camphorsulfonic acid | 8-15 min | 85-93%. researchgate.net |

| Microwave Irradiation | Solvent- and catalyst-free | 3.5 h | 80%. bohrium.com |

| Microwave Irradiation | Na2CO3 | Not specified | 71-88%. bohrium.com |

Electrosynthesis Approaches for Related Phosphonate Building Blocks

Electrosynthesis, which utilizes electrical current to drive chemical reactions, is an emerging green chemistry approach that can reduce the reliance on conventional reagents and minimize waste. While the direct electrosynthesis of this compound is not widely reported, electrochemical methods have been developed for the synthesis of key phosphonate building blocks.

One such example is the electrosynthesis of dimethyl phosphite through the oxidative coupling of an inorganic phosphorus source, such as H3PO2, and methanol. rsc.orgresearchgate.net This method offers a potentially greener alternative to traditional production routes that often involve toxic and energetically costly reagents like white phosphorus or PCl3. rsc.orgresearchgate.net The reaction is proposed to proceed via the electrooxidative formation of a phosphorus radical, which then couples with methanol. rsc.orgresearchgate.net This approach has demonstrated high faradaic efficiencies, indicating that the electrical energy is effectively used in the desired chemical transformation. rsc.orgresearchgate.net The development of such electrosynthetic routes for fundamental phosphonate building blocks is a crucial step towards more sustainable production of a wide range of organophosphorus compounds.

Chemical Reactivity and Mechanistic Investigations of Dimethyl 2 Hydroxybutyl Phosphonate

Transformations Involving the α-Hydroxyl Group

The presence of the hydroxyl group on the α-carbon of dimethyl (2-hydroxybutyl)phosphonate is a key feature that dictates a significant portion of its reactivity. This functional group can undergo a range of reactions typical of alcohols, such as acylation, alkylation, oxidation, and nucleophilic substitution.

The hydroxyl group of α-hydroxyphosphonates, including by extension this compound, is amenable to O-acylation and O-alkylation to yield the corresponding α-acyloxy- and α-alkoxyphosphonates. mdpi.comnih.gov These reactions are fundamental transformations that can be used to protect the hydroxyl group or to introduce different functional moieties into the molecule. mdpi.com

O-Acylation is commonly achieved using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) to neutralize the liberated acid. nih.gov While specific studies on this compound are not prevalent, research on analogous α-hydroxy benzylphosphonates demonstrates that acylation can be performed with various acyl chlorides (e.g., acetyl chloride, propionyl chloride, benzoyl chloride). nih.gov The reaction conditions may vary depending on the substituents, with electron-withdrawing groups sometimes necessitating higher temperatures. nih.gov The scope of the acylation reaction is quite broad, allowing for the introduction of a variety of acyl groups.

O-Alkylation of α-hydroxyphosphonates can also be accomplished under various conditions. For instance, the introduction of a tetrahydropyranyl (THP) protecting group can be achieved by treating the α-hydroxyphosphonate with 3,4-dihydro-2H-pyran in the presence of an acid catalyst like p-toluenesulfonic acid. mdpi.com Silylation is another common method to protect the hydroxyl function. mdpi.com

The primary limitation of these reactions can be steric hindrance around the hydroxyl group, which might affect the reaction rate and yield. However, for a relatively small substrate like this compound, these reactions are expected to proceed efficiently under standard conditions.

Table 1: Representative O-Acylation and O-Alkylation Reactions of α-Hydroxyphosphonates This table is illustrative and based on general reactions of α-hydroxyphosphonates, as specific data for this compound is not available.

| Reaction Type | Reagent | Catalyst/Base | Product Type |

|---|---|---|---|

| O-Acetylation | Acetyl chloride | Triethylamine | α-Acetoxyphosphonate |

| O-Benzoylation | Benzoyl chloride | Triethylamine | α-Benzoyloxyphosphonate |

| O-THP ether formation | 3,4-Dihydro-2H-pyran | p-Toluenesulfonic acid | α-(Tetrahydropyranyloxy)phosphonate |

The oxidation of the secondary hydroxyl group in this compound would yield the corresponding α-ketophosphonate, specifically dimethyl (2-oxobutyl)phosphonate. α-Ketophosphonates are valuable synthetic intermediates. mdpi.comresearchgate.net A variety of oxidizing agents have been employed for this transformation in related α-hydroxyphosphonates. mdpi.com

Commonly used oxidants include chromium-based reagents like chromium(VI) oxide and zinc dichromate. mdpi.com However, due to the toxicity of chromium, alternative methods are often preferred. Dess-Martin periodinane (DMP) has been shown to be a highly efficient reagent for the metal-free oxidation of α-hydroxyphosphonates to α-ketophosphonates under mild, ambient conditions. researchgate.netsemanticscholar.org The reaction is typically clean and provides high yields. semanticscholar.org

The choice of oxidant is crucial as the C(O)-P bond in the resulting α-ketophosphonate can be sensitive to hydrolysis or cleavage under harsh conditions. semanticscholar.org Therefore, mild and selective oxidizing agents are favored.

Table 2: Oxidizing Agents for the Conversion of α-Hydroxyphosphonates to α-Ketophosphonates This table is illustrative and based on general reactions of α-hydroxyphosphonates, as specific data for this compound is not available.

| Oxidizing Agent | Typical Conditions |

|---|---|

| Dess-Martin periodinane (DMP) | CH₂Cl₂, Room Temperature |

| Chromium(VI) oxide/Alumina (CrO₃/Al₂O₃) | Solvent, Reflux |

| Zinc dichromate trihydrate (ZnCr₂O₇·3H₂O) | Solvent, Reflux |

The hydroxyl group of α-hydroxyphosphonates can be converted into a better leaving group, allowing for nucleophilic substitution to introduce other functionalities, such as halogens or amino groups. mdpi.comnih.gov

To synthesize α-halophosphonates , the hydroxyl group is typically activated, for example, by conversion to a sulfonate ester (e.g., tosylate or mesylate), followed by reaction with a halide source. Direct conversion using reagents like thionyl chloride or phosphorus halides is also a common strategy for similar alcohols.

The synthesis of α-aminophosphonates from α-hydroxyphosphonates can be achieved through a direct nucleophilic substitution reaction with primary or secondary amines. mdpi.com These reactions can sometimes be facilitated by microwave irradiation, occasionally in the absence of any catalyst or solvent. mdpi.com This transformation provides a route to α-aminophosphonates, which are an important class of compounds with potential biological activities. nih.gov

Rearrangement Reactions of α-Hydroxyphosphonates

One of the most intriguing aspects of α-hydroxyphosphonate chemistry is their propensity to undergo rearrangement reactions, particularly the α-hydroxyphosphonate–phosphate (B84403) rearrangement.

The α-hydroxyphosphonate–phosphate rearrangement is an isomerization process where an α-hydroxyphosphonate is converted into a phosphate ester. This reaction is typically base-catalyzed and is a subject of significant mechanistic and stereochemical investigation. mdpi.com The first reported example of this transformation was the rearrangement of the insecticide trichlorfon (B7771407) to dichlorvos. mdpi.com

Proposed Mechanism: The generally accepted mechanism involves the deprotonation of the α-hydroxyl group by a base. The resulting alkoxide then attacks the electrophilic phosphorus center in an intramolecular fashion. This leads to the formation of a transient pentacoordinate phosphorus intermediate (a phosphorane). Subsequent cleavage of the original phosphorus-carbon (P-C) bond and formation of a new phosphorus-oxygen-carbon (P-O-C) linkage completes the rearrangement to the phosphate ester.

Stereochemical Studies: Detailed stereochemical studies have been crucial in elucidating the mechanism of this rearrangement. Investigations using chiral α-hydroxyphosphonates have shown that the rearrangement proceeds with retention of configuration at the phosphorus atom. This finding supports a mechanism that does not involve a complete dissociation and re-association of the groups attached to the phosphorus center, consistent with the formation of a pentacoordinate intermediate.

The facility of the α-hydroxyphosphonate–phosphate rearrangement is highly dependent on the structure of the substrate and the reaction conditions.

Substituent Effects: A critical factor is the presence of at least one electron-withdrawing group on the α-carbon atom. mdpi.com Such groups stabilize the negative charge that develops on the carbon atom as the P-C bond breaks, thereby facilitating the rearrangement. For this compound, the ethyl group at the α-position is electron-donating, which would likely make this compound less prone to this type of rearrangement under standard basic conditions compared to α-hydroxyphosphonates bearing aryl, cyano, or halide substituents at the α-position.

Reaction Conditions: The choice of base and solvent can also influence the reaction pathway. Strong bases such as sodium hydroxide (B78521), sodium ethoxide, or sodium hydride are often used to promote the rearrangement. mdpi.com The reaction can also be catalyzed by weaker bases like triethylamine in some cases. mdpi.com The solvent system can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate and outcome.

Reactions Involving the Phosphonate (B1237965) Moiety

The phosphonate functional group in this compound is a key center for chemical reactivity. The phosphorus atom is electrophilic, and the two methoxy (B1213986) groups are susceptible to nucleophilic substitution, primarily through hydrolysis. These reactions are fundamental for converting the phosphonate ester into the corresponding phosphonic acid, a moiety with significant industrial and biological applications.

The conversion of dialkyl phosphonates, such as this compound, to their corresponding phosphonic acids is a common and crucial transformation. nih.govbeilstein-journals.org This hydrolysis process involves the cleavage of the P-O-C ester bonds and can be achieved under both acidic and basic conditions. researchgate.net

Alternatively, dealkylation of the phosphonate ester can be accomplished under milder, non-hydrolytic conditions using reagents like bromotrimethylsilane (B50905) (BTMS) or iodotrimethylsilane. This two-step procedure, often referred to as the McKenna reaction, first converts the dialkyl phosphonate into a bis(trimethylsilyl) ester. Subsequent solvolysis, typically with methanol, gently cleaves the silyl (B83357) esters to yield the phosphonic acid. beilstein-journals.orgresearchgate.netbeilstein-journals.org This method is particularly useful for substrates containing functional groups that are sensitive to harsh acidic or basic conditions. researchgate.net

Basic hydrolysis, using aqueous solutions of bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is also an effective method. beilstein-journals.orgnih.gov The reaction proceeds through a similar nucleophilic substitution mechanism at the phosphorus center.

| Method | Reagents | Typical Conditions | Key Characteristics |

|---|---|---|---|

| Acid Hydrolysis | Conc. HCl or HBr in Water | Reflux, 1-12 hours | Common, robust method; proceeds in two steps. nih.govbeilstein-journals.org |

| Basic Hydrolysis | Aqueous NaOH or KOH | Heating | Effective alternative to acid hydrolysis. beilstein-journals.orgnih.gov |

| McKenna Reaction (Dealkylation) | 1. Bromotrimethylsilane (BTMS) 2. Methanol (MeOH) | Anhydrous conditions (e.g., CH₂Cl₂), then alcoholysis | Mild conditions, suitable for sensitive molecules. researchgate.netbeilstein-journals.org |

The phosphonate moiety can undergo condensation reactions, particularly after activation, to form P-O-P or P-C-P linkages. For instance, the anion of a dialkyl phosphonate can act as a nucleophile. Treatment of a related compound, dimethyl methylphosphonate, with a strong base like n-butyl lithium generates a lithiated intermediate. This nucleophilic species can then react with an electrophilic phosphorus reagent, such as a phosphonic acid chloride, to form a phosphinophosphonate, which contains a P-C-P bond. nih.gov

Furthermore, α-hydroxyphosphonates, which are structurally related to this compound, can be activated for condensation reactions. In the context of oligonucleotide synthesis, the phosphonic acid moiety of a nucleotide analogue was activated using condensing agents like 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT). nih.gov This activation facilitates the formation of a new phosphonate ester linkage with a hydroxyl group of another molecule. Such reactions are pivotal in creating complex molecules where the phosphonate group serves as a linker. nih.gov

Stability and Reactivity Considerations for this compound

The reactivity of this compound is governed by a combination of steric and electronic factors originating from its molecular structure, as well as by the strategic use of protecting groups on the hydroxyl function.

The reactivity of organophosphorus compounds is significantly influenced by the steric bulk and electronic properties of the substituents attached to the phosphorus atom and the carbon backbone. rsc.orgrsc.org

Electronic Effects: The presence of the hydroxyl group at the C2 position of the butyl chain in this compound can exert a notable electronic influence. Through-bond inductive effects can alter the electrophilicity of the phosphorus atom. For example, studies on the hydrolysis of α-hydroxybenzylphosphonates have shown that electron-withdrawing substituents on the aromatic ring increase the reaction rate by making the phosphorus atom more susceptible to nucleophilic attack, while electron-releasing groups have the opposite effect. nih.gov The hydroxyl group in the butyl chain is generally considered electron-withdrawing, which would be expected to enhance the reactivity of the phosphonate moiety toward nucleophiles compared to an unsubstituted alkylphosphonate.

In reactions targeting the phosphonate moiety, the presence of the free hydroxyl group can lead to undesired side reactions. Therefore, the protection of this hydroxyl group is often a critical strategic consideration. The choice of protecting group can profoundly influence the stability of the molecule and the success of subsequent chemical transformations. nih.gov

A study on the condensation reactions of nucleoside α-hydroxyphosphonates demonstrated the critical role of the hydroxyl protecting group. nih.gov When an acetyl group was used for protection, it proved to be unstable in the presence of the condensing agents (like MSNT) required to activate the phosphonate group. This instability adversely affected the yield and scope of the condensation. In contrast, employing a methoxycarbonyl protecting group provided much better results. The methoxycarbonyl group was stable under the reaction conditions, did not participate in the condensation process, and allowed the desired reaction to proceed efficiently. nih.gov This illustrates that for a molecule like this compound, selecting an appropriate, stable protecting group for the hydroxyl function is essential for achieving controlled reactivity at the phosphonate center.

| Protecting Group | Condensing Agent | Stability/Reactivity Outcome | Reference |

|---|---|---|---|

| O-Acetyl | TPSCl or MSNT | Unstable; negatively influences condensation. | nih.gov |

| O-Methoxycarbonyl | TPSCl or MSNT | Stable; does not interfere with condensation. | nih.gov |

Derivatization and Advanced Functionalization of Dimethyl 2 Hydroxybutyl Phosphonate

Introduction of Diverse Functional Groups at the α-Carbon

The carbon atom bearing both the hydroxyl and phosphonate (B1237965) groups, known as the α-carbon, is a key site for introducing structural diversity. The hydroxyl group can be modified or replaced, leading to a variety of derivatives. mdpi.com

Oxidation to α-Ketophosphonates: A primary transformation of α-hydroxyphosphonates is their oxidation to the corresponding α-ketophosphonates. nih.gov This reaction converts the secondary alcohol functionality into a ketone. Various oxidizing agents have been employed for this purpose, with a notable example being the Dess-Martin periodinane, which facilitates a metal-free oxidation under ambient conditions. semanticscholar.org The resulting α-ketophosphonates are valuable synthetic intermediates, particularly for C-C bond-forming reactions like the Horner-Wadsworth-Emmons olefination. semanticscholar.orgmdpi.com

Nucleophilic Substitution of the Hydroxyl Group: The hydroxyl group can be replaced by other nucleophiles to introduce different functional groups at the α-position. nih.gov A significant application is the synthesis of α-aminophosphonates, which are recognized for their potential biological activities. nih.govresearchgate.net This conversion can be achieved through the direct nucleophilic substitution of the hydroxyl group with primary or secondary amines. mdpi.com Studies have shown that this transformation can be performed efficiently under microwave irradiation, sometimes without the need for a catalyst or solvent. mdpi.com

A specific example of this type of functionalization is the direct conversion of α-hydroxyphosphonates into α-(N-tosyl)aminophosphonates. This reaction proceeds in the presence of p-toluenesulfonamide (B41071) and a base like potassium carbonate, involving a retro-Abramov reaction mechanism. rsc.org

Table 1: Selected Functionalization Reactions at the α-Carbon of α-Hydroxyphosphonates

| Reaction Type | Reagents/Conditions | Product Class | Reference |

|---|---|---|---|

| Oxidation | Dess-Martin periodinane | α-Ketophosphonates | semanticscholar.org |

| Amination | Primary or Secondary Amines, MW irradiation | α-Aminophosphonates | mdpi.com |

| Sulfonamidation | p-Toluenesulfonamide, K₂CO₃ | α-(N-tosyl)aminophosphonates | rsc.org |

| Halogenation | Halogenating agents | α-Halophosphonates | nih.gov |

Synthesis of Chiral Derivatives and Enantiopure α-Hydroxyphosphonates

Many biological applications of α-hydroxyphosphonates are stereospecific, necessitating the synthesis of enantiomerically pure compounds. rsc.org The synthesis of chiral derivatives and enantiopure α-hydroxyphosphonates is a significant challenge that has been addressed through several strategies, including enzymatic resolution and asymmetric synthesis. nih.govfrontiersin.org

Enzymatic Kinetic Resolution: Biocatalysis offers a powerful method for resolving racemic mixtures of α-hydroxyphosphonates. rsc.org Lipases, in particular, have been used to achieve high enantioselectivity. A widely used enzyme is Lipase B from Candida antarctica (CALB), which catalyzes the enantioselective acetylation of one enantiomer in a racemic mixture. rsc.org This process allows for the separation of the unreacted (R)-α-hydroxyphosphonate and the acetylated (S)-α-acyloxyphosphonate, both with very high enantiomeric excess (ee). rsc.org The efficiency and selectivity of the enzyme are dependent on the substituents at the α-carbon. rsc.org

Table 2: Biocatalytic Resolution of Racemic α-Hydroxyphosphonates using Candida antarctica Lipase B (CALB)

| Substrate (α-Substituent) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Phenyl | ~50 | >99 | rsc.org |

| 4-Chlorophenyl | ~50 | >99 | rsc.org |

| 4-Methylphenyl | ~50 | >99 | rsc.org |

| 2-Naphthyl | ~50 | >99 | rsc.org |

| Propyl | ~50 | >99 | rsc.org |

Data represents the approximate yield and ee for the S-acetate product.

Asymmetric Synthesis: Direct asymmetric synthesis provides an alternative route to chiral α-hydroxyphosphonates, avoiding the need for resolution of a racemic mixture. This can be accomplished by using chiral catalysts in the Pudovik or Abramov reactions (the addition of phosphites to carbonyl compounds). organic-chemistry.orgmdpi.com For instance, organocatalysts like L-proline have been used to catalyze the cross-aldol reaction between α-ketophosphonates and ketones, yielding tertiary α-hydroxyphosphonates with high enantiomeric purity (up to 99% ee). nih.gov Similarly, chiral metal complexes, such as those involving aluminum or lanthanides, can effectively catalyze the asymmetric addition of phosphites to aldehydes, producing enantioenriched α-hydroxyphosphonates. organic-chemistry.org

C-C Bond Forming Reactions Utilizing Dimethyl (2-hydroxybutyl)phosphonate Scaffolds

The α-hydroxyphosphonate framework serves as a valuable scaffold for constructing more complex molecules through the formation of new carbon-carbon bonds. These reactions expand the molecular diversity achievable from this starting material.

Friedel-Crafts Alkylation: α-Hydroxyphosphonates can act as electrophiles in Friedel-Crafts-type reactions. In the presence of a Lewis acid, the hydroxyl group can be activated and subsequently displaced by an arene nucleophile, such as benzene (B151609) or substituted benzenes. This reaction forms a new C-C bond between the α-carbon of the phosphonate and the aromatic ring, yielding α-aryl phosphonates. researchgate.net

Horner-Wadsworth-Emmons (HWE) Olefination: The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of C-C bond formation, used to synthesize alkenes. While α-hydroxyphosphonates are not direct substrates for the HWE reaction, their corresponding oxidation products, α-ketophosphonates, are. The phosphonate carbanion generated from an α-ketophosphonate can react with aldehydes or ketones to produce α,β-unsaturated ketones (enones). Furthermore, other phosphonate derivatives can be synthesized to act as HWE reagents, enabling the formation of a wide variety of substituted olefins. mdpi.com

Table 3: Examples of C-C Bond Forming Reactions on α-Hydroxyphosphonate Scaffolds

| Reaction Name | Reactants | Product Type | Description | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | α-Hydroxyphosphonate, Arene, Lewis Acid | α-Aryl phosphonate | Forms a C-C bond between the α-carbon and an aromatic ring. | researchgate.net |

| Horner-Wadsworth-Emmons Olefination | α-Ketophosphonate (from oxidation), Aldehyde/Ketone | α,β-Unsaturated Ketone | Forms a C=C double bond, extending the carbon skeleton. | mdpi.com |

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor for Bioactive Phosphonate (B1237965) Analogues

Phosphonates are widely recognized as effective mimics of phosphates in biological systems, offering enhanced stability against hydrolysis. nih.gov The P-C bond in phosphonates is resistant to enzymatic cleavage, unlike the P-O bond in phosphates. nih.gov This property makes phosphonate analogues of nucleotides and amino acids valuable targets in drug discovery.

While direct use of Dimethyl (2-hydroxybutyl)phosphonate in oligonucleotide synthesis is not documented, the broader chemistry of phosphonates is central to this field. The H-phosphonate method, for instance, is a well-established alternative to the phosphoramidite (B1245037) approach for synthesizing oligonucleotides and their analogues. nih.govvub.be This method involves the coupling of a nucleoside 3'-H-phosphonate monoester with a 5'-hydroxyl group of another nucleoside. genelink.comumich.edu Dialkyl phosphonates can serve as precursors to the H-phosphonate synthons required for these processes. mdpi.com

Phosphonate-containing nucleotide analogues are crucial in antiviral and anticancer research. semanticscholar.orgnih.gov They act as non-hydrolyzable mimics of natural nucleoside phosphates, often functioning as inhibitors of enzymes like DNA polymerases. nih.gov The synthesis of these analogues typically involves attaching a phosphonate-containing side chain to a nucleobase, creating acyclic nucleoside phosphonates (ANPs) like Cidofovir and Tenofovir. nih.govnih.gov

Table 1: Key Methods in Phosphonate-Based Oligonucleotide Synthesis

| Method | Key Intermediate | Description |

|---|---|---|

| H-Phosphonate Method | Nucleoside H-phosphonate | Coupling of a nucleoside H-phosphonate monoester with a nucleoside, followed by oxidation to form the phosphodiester or phosphorothioate (B77711) linkage. nih.govvub.be |

| Phosphoramidite Method | Nucleoside Phosphoramidite | Coupling of an activated phosphoramidite monomer to the growing oligonucleotide chain, followed by oxidation. nih.gov |

The conversion of α-hydroxyphosphonates, such as this compound, into α-aminophosphonates and α-halophosphonates represents a key synthetic transformation for creating valuable bioactive compounds. mdpi.com

α-Aminophosphonates: These compounds are structural analogues of α-amino acids and exhibit a wide range of biological activities, including antibacterial, antiviral, and enzyme-inhibiting properties. nih.govorgchemres.org One of the most direct methods to synthesize α-aminophosphonates from α-hydroxyphosphonates is through the nucleophilic substitution of the hydroxyl group with a primary or secondary amine. mdpi.comnih.gov This reaction provides a straightforward route to these important molecules. Alternatively, the widely used Kabachnik-Fields reaction, a one-pot condensation of an aldehyde, an amine, and a dialkyl phosphite (B83602) (like dimethyl phosphite), is a primary method for α-aminophosphonate synthesis. nih.govorgchemres.orgmdpi.comorganic-chemistry.org

Table 2: Representative Synthesis of α-Aminophosphonates

| Starting Materials | Catalyst/Conditions | Product Type |

|---|---|---|

| Aldehyde, Amine, Dimethyl phosphite | Fe₃O₄@SnO₂/SO₄⁻² catalyst, solvent-free, 80 °C | Dimethyl α-aminophosphonate orgchemres.org |

| α-Hydroxyphosphonate, Amine | Al₂O₃, Microwave irradiation | α-Aminophosphonate mdpi.com |

α-Halophosphonates: The hydroxyl group of α-hydroxyphosphonates can also be replaced by a halogen atom. mdpi.com This transformation is significant as α-halophosphonates are themselves versatile intermediates for further chemical modifications, enabling the introduction of other functional groups through subsequent nucleophilic substitution reactions.

Utility in Materials Science Precursors

The phosphonate group is a robust and versatile functional moiety for designing new materials, including coordination complexes, polymers, and porous frameworks. Its strong binding affinity for metal ions and its ability to be incorporated into polymer chains make it a valuable component in materials chemistry.

Phosphonates are excellent ligands for a wide range of metal ions. researchgate.net The phosphonate group can coordinate to metals in various modes, leading to the formation of stable complexes, coordination polymers, and multidimensional networks. nih.govsemanticscholar.org Phosphonate-bearing chelators have been synthesized for potential use in metal-based radiopharmaceuticals and as MRI contrast agents. nih.govbohrium.com The strong interaction between phosphonates and metal centers contributes to the high stability of the resulting complexes. nih.govbohrium.com

Phosphonate-containing monomers are valuable building blocks for creating functional polymers with applications in areas such as dental adhesives and biomaterials. rsc.orgresearchgate.net The reversible addition-fragmentation chain-transfer (RAFT) polymerization of phosphonate-functionalized methacrylate (B99206) monomers allows for the synthesis of well-defined polymers. rsc.orgmdpi.com These polymers can be further modified, for example, by hydrolyzing the phosphonate esters to phosphonic acids, to tune their properties. rsc.org

Table 3: Examples of Phosphonate-Containing Polymers

| Monomer | Polymerization Method | Polymer Application Area |

|---|---|---|

| Dimethyl(methacryloyloxy)methyl phosphonate | RAFT Polymerization | Precursor for phosphonic acid polymers rsc.org |

Furthermore, phosphonate linkers are extensively used in the synthesis of Metal-Organic Frameworks (MOFs). d-nb.infonih.gov MOFs built with phosphonate ligands are known for their high thermal and chemical stability, which is often superior to that of their carboxylate-based counterparts. d-nb.infonih.gov The ability of the phosphonate group to bridge multiple metal centers facilitates the formation of robust, porous, three-dimensional structures with potential applications in gas storage, catalysis, and separation. vub.beacs.org

Computational and Spectroscopic Characterization in Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are crucial for confirming the identity and purity of a synthesized compound and for studying its behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For Dimethyl (2-hydroxybutyl)phosphonate, a complete NMR analysis would involve ¹H, ¹³C, and ³¹P nuclei.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. Key signals would include doublets for the methoxy (B1213986) protons (O-CH₃) due to coupling with the phosphorus atom, and distinct multiplets for the protons on the butyl chain (CH₃, CH₂, CH). The hydroxyl (-OH) proton would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The two methoxy carbons would appear as a doublet due to P-C coupling. The four carbons of the butyl group would also have characteristic chemical shifts, with the carbon bearing the hydroxyl and phosphonate (B1237965) groups (C2) showing a significant downfield shift and coupling to phosphorus.

³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for organophosphorus compounds. It would exhibit a single resonance for the phosphorus atom in this compound, with a chemical shift characteristic of a phosphonate ester environment.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | Data not available | Data not available | Data not available |

| ¹³C | Data not available | Data not available | Data not available |

| ³¹P | Data not available | Data not available | Data not available |

Note: This table is a template. Specific experimental data for this compound was not found in the searched sources.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of this compound, which allows for the unambiguous confirmation of its molecular formula.

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. For this compound, characteristic fragmentation patterns would likely involve the loss of the methoxy groups, the hydroxyl group, and cleavage of the carbon-phosphorus bond. Analyzing these fragments helps to piece together the molecular structure, confirming the connectivity of the atoms.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A very strong absorption around 1200-1250 cm⁻¹ is characteristic of the P=O (phosphoryl) stretch. Other key bands would include C-H stretching vibrations (2800-3000 cm⁻¹) and P-O-C stretching vibrations (1000-1050 cm⁻¹) .

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the P=O stretch is also Raman active, symmetric vibrations, which are often weak in the IR spectrum, can be strong in the Raman spectrum. This can be useful for identifying the carbon backbone vibrations researchgate.netresearchgate.net.

Table 2: Expected IR and Raman Vibrational Bands for this compound

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H | Stretch | ~3200-3600 (broad, strong) | Data not available |

| C-H | Stretch | ~2800-3000 (medium-strong) | ~2800-3000 (medium-strong) |

| P=O | Stretch | ~1200-1250 (very strong) | ~1200-1250 (medium) |

| P-O-C | Stretch | ~1000-1050 (strong) | Data not available |

| C-O | Stretch | ~1050-1150 (medium) | Data not available |

Note: This table is based on characteristic frequencies for functional groups. Specific experimental data for this compound was not found.

Crystallographic Analysis of this compound and its Derivatives

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive structural information for a compound in the solid state.

Should single crystals of this compound be obtained, X-ray diffraction analysis would yield a three-dimensional model of the molecule. This model would provide precise data on bond lengths, bond angles, and torsion angles. For α-hydroxyphosphonates, this data is critical for determining the conformation of the butyl chain and the relative orientation of the hydroxyl, phosphonate, and methyl/ethyl groups around the chiral center (C2). The analysis would also definitively establish the tetrahedral geometry around the phosphorus atom.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides powerful tools for investigating the properties and behavior of molecules at the atomic level. For this compound, these methods offer insights that are complementary to experimental data, enabling a deeper understanding of its intrinsic characteristics. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are instrumental in characterizing its electronic structure, reactivity, and conformational dynamics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties and reactivity of organophosphorus compounds. researchgate.netnih.gov While specific DFT studies on this compound are not prevalent in published literature, the methodology's application to analogous phosphonates provides a clear framework for how its electronic properties and reactivity would be assessed.

DFT calculations can determine the optimized molecular geometry of the compound, corresponding to the minimum energy structure. From this optimized geometry, a variety of electronic properties can be calculated. Key among these are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution within the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For a hydroxyphosphonate, the MEP would typically show negative potential localized around the oxygen atoms of the phosphoryl (P=O) and hydroxyl (-OH) groups, indicating sites susceptible to electrophilic attack. researchgate.netresearchgate.net Positive potential would be concentrated around the hydrogen atoms. researchgate.net

Quantum chemical descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be used to predict the compound's reactivity. researchgate.net These parameters help in understanding the molecule's behavior in chemical reactions. For instance, studies on similar phosphonate derivatives have used these descriptors to build models that predict their biological activity or toxicity. researchgate.netuaeh.edu.mxuaeh.edu.mx

The table below illustrates the typical electronic properties that would be calculated for this compound using DFT, based on findings for structurally related compounds.

| Calculated Property | Description | Predicted Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. A higher value suggests greater reactivity towards electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. A lower value suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself | Provides insight into the overall charge-accepting nature of the molecule. |

| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability and lower reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons | Quantifies the electrophilic nature of the compound. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility, preferred shapes (conformers), and interactions with its environment.

For this compound, MD simulations can reveal the different spatial arrangements the molecule can adopt due to the rotation around its single bonds. The presence of a flexible butyl chain and rotatable methoxy groups suggests that the molecule can exist in multiple low-energy conformations. An MD simulation would typically be performed by placing the molecule in a simulated environment, such as a vacuum or a solvent like water, and then solving Newton's equations of motion for the system. rutgers.edu

The results of an MD simulation provide a trajectory that details the position and velocity of each atom over the simulation period. mdpi.com Analysis of this trajectory can identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape might influence its ability to interact with other molecules or biological targets. For similar organophosphonates like dimethylmethylphosphonate (DMMP), MD simulations have been used to study molecular structure, thermodynamic characteristics, and dynamic properties in both pure liquid form and aqueous solutions. rutgers.eduresearchgate.net These studies show that specific conformers may be more prevalent than others and that intermolecular interactions, such as hydrogen bonding with water, play a significant role in stabilizing certain conformations. rutgers.eduresearchgate.net

The table below outlines the type of information that would be obtained from an MD simulation for the conformational analysis of this compound.

| Parameter | Description | Significance |

| Dihedral Angle Distributions | The probability distribution of torsion angles around key rotatable bonds | Identifies the most frequently adopted rotational states and preferred conformers. |

| Potential Energy Surface | A map of the molecule's potential energy as a function of its geometry | Reveals the relative energies of different conformers and the transition states connecting them. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations | Indicates the stability of the molecular structure over the course of the simulation. |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom | Characterizes the structure of the solvent (e.g., water) around the molecule and identifies specific interactions like hydrogen bonds. |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Stereoselective Synthesis

The synthesis of α-hydroxyphosphonates is dominated by the Pudovik and Abramov reactions, but a significant frontier lies in achieving precise control over stereochemistry. researchgate.net The presence of a chiral center at the α-carbon in Dimethyl (2-hydroxybutyl)phosphonate means that enantiomerically pure forms are highly desirable, especially for biological applications. Research is increasingly focused on developing catalytic systems that can produce single enantiomers with high efficiency and selectivity.

Key developments in this area include:

Asymmetric Organocatalysis: Chiral organic molecules are being employed as catalysts to induce enantioselectivity. For instance, bifunctional thiourea (B124793) catalysts have demonstrated the ability to activate both the phosphite (B83602) nucleophile and the aldehyde electrophile simultaneously through hydrogen bonding, leading to aldol-type products in high yields (up to 92%) and with excellent stereocontrol (up to 99% enantiomeric excess). researchgate.net

Chiral Metal Complexes: Coordination complexes featuring a chiral ligand and a metal center are effective catalysts. An N,N′-dioxide-Sc(III) complex, for example, has been successfully used in three-component phospha-Mannich reactions to generate α-aminophosphonates (a related class) with high enantioselectivity. mdpi.com Similarly, chiral rhodium catalysts have been used for the asymmetric hydroboration of alkenes to produce chiral boronic esters, which are precursors to chiral phosphonates. nih.gov

Enzymatic and Bio-inspired Catalysis: The use of enzymes or "ecocatalysts" derived from biological sources represents a green chemistry approach. Biosourced catalysts prepared from zinc-hyperaccumulating plants have been used to promote the hydrophosphonylation of aldehydes under solvent-free conditions, offering high conversions and a broad substrate scope. mdpi.comnih.gov

These advanced catalytic methods are crucial for accessing the specific stereoisomers of this compound, which may exhibit unique biological activities or material properties.

Table 1: Comparison of Catalytic Systems for Stereoselective α-Hydroxyphosphonate Synthesis

| Catalyst Type | Example | Key Features | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Organocatalyst | Bifunctional Thiourea | Dual activation via hydrogen bonding; mild conditions. | Up to 99% | researchgate.net |

| Metal Complex | Chiral Rhodium Catalyst | Phosphonate-directed asymmetric hydroboration. | High diastereoselectivity (up to 97:3 dr) | nih.gov |

| Superbase Catalyst | Bifunctional Iminophosphorane | Enantioselective nucleophilic desymmetrization. | Excellent enantioselectivity | nih.gov |

| Bio-inspired | Eco-MgZnOx | Green, solvent-free, reusable catalyst from plant biomass. | Not focused on stereoselectivity | mdpi.comnih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a major leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. The synthesis of α-hydroxyphosphonates, which can be highly exothermic, is particularly well-suited for this transition.

Flow Chemistry: Microfluidic reactors provide superior heat and mass transfer compared to batch reactors. lew.ro This allows for precise temperature control, minimizing the formation of by-products and improving safety. The synthesis of hydroxymethyl phosphonates in a micro-reactor has demonstrated significant advantages, including reduced reaction times and higher purity of the final product. lew.ro For a similar compound, this method achieved a yield of 96.7% and a purity of 99.2% under optimized conditions. lew.ro This approach enables a continuous, safer, and more efficient production process for compounds like this compound.

Automated Synthesis: The integration of robotics and artificial intelligence is creating intelligent automated platforms for high-throughput chemical synthesis. chemspeed.com These systems can perform multi-step syntheses, reaction optimization, and product analysis with minimal human intervention. chemspeed.com While still an emerging area for phosphonates, automated platforms for synthesizing related organophosphorus compounds like phosphoramidites are already being developed. researchgate.net Such platforms could accelerate the discovery of new this compound derivatives by rapidly screening different reactants and reaction conditions.

Table 2: Comparison of Batch vs. Flow Synthesis for Hydroxyphosphonates

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Heat Control | Difficult, risk of thermal runaway | Excellent, high surface-to-volume ratio | lew.ro |

| Safety | Higher risk due to large reagent volumes | Inherently safer, small reaction volumes | lew.ro |

| Reaction Time | Often longer, limited by mixing and heat transfer | Significantly shorter (seconds to minutes) | lew.roallfordrugs.com |

| Product Purity | Lower, potential for more by-products | Higher, precise control over conditions | lew.ro |

| Scalability | Difficult, "scale-up" issues | Easier, "scale-out" by parallelization | lew.ro |

Exploration of Unconventional Reactivity Patterns and Rearrangements

While the synthesis of this compound is well-established, its utility as a chemical intermediate is an area of active exploration. Research is uncovering novel reactivity patterns and rearrangements that transform the α-hydroxyphosphonate moiety into other valuable functional groups.

Notable transformations include:

Oxidation to α-Ketophosphonates: The hydroxyl group can be oxidized to a carbonyl group, yielding α-ketophosphonates. nih.govnih.gov These compounds are versatile synthetic intermediates for creating carbon-phosphorus bonds and can be used in various subsequent reactions, including Wittig and aldol-type condensations. semanticscholar.org Reagents like Dess-Martin periodinane have been shown to perform this oxidation efficiently under mild, metal-free conditions. semanticscholar.org

Nucleophilic Substitution: The hydroxyl group can be replaced by other nucleophiles. Its conversion into an α-amino group to form α-aminophosphonates is a particularly important transformation, as these are analogues of α-amino acids with significant biological potential. nih.govmdpi.comtandfonline.com

Retro-Abramov and Related Rearrangements: Under certain conditions, α-hydroxyphosphonates can undergo a retro-Abramov reaction, dissociating back into the starting aldehyde and phosphite. rsc.org This reactivity can be harnessed in one-pot reactions. For instance, the direct conversion of α-hydroxyphosphonates into α-(N-tosyl)aminophosphonates occurs in the presence of K₂CO₃ through a mechanism involving the retro-Abramov reaction, subsequent imine formation, and nucleophilic addition of the phosphite. rsc.org

Phosphate (B84403) Rearrangement: A classic transformation is the base-catalyzed rearrangement of α-hydroxyphosphonates into phosphates, which proceeds via the migration of the phosphonyl group from the carbon to the oxygen atom. nih.govnih.gov

Computational Design and Prediction of New Phosphonate-Based Materials

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new materials. Methods like Density Functional Theory (DFT) are being used to understand the electronic structure, reactivity, and properties of phosphonates, guiding the synthesis of novel materials with tailored functionalities. mdpi.comresearchgate.net

Key research areas include:

Mechanism Elucidation: DFT calculations help to elucidate complex reaction mechanisms, such as the role of catalysts in the Pudovik reaction, by modeling transition states and activation energies. nih.gov This insight allows for the rational design of more efficient catalysts.

Property Prediction: Computational models can predict the geometric, spectral, and electronic properties of phosphonate (B1237965) molecules before they are synthesized. researchgate.net This is valuable for screening candidates for applications like nonlinear optics.

Design of Porous Materials: Phosphonate groups are excellent linkers for constructing Metal-Organic Frameworks (MOFs) and other coordination polymers. mdpi.com These materials possess high porosity and thermal stability, making them promising for applications in gas storage, separation, and catalysis. nih.govresearchgate.net Computational design allows researchers to predict the structure and properties of these frameworks by varying the metal ions and organic linkers.

Molecular Magnets: The strong binding affinity of phosphonates for transition metal ions makes them ideal for assembling high-nuclearity magnetic cages. nih.gov These molecular magnets have potential applications in data storage and quantum computing. Computational modeling is crucial for predicting the magnetic behavior of these complex structures.

By leveraging computational tools, researchers can move from trial-and-error synthesis to a more targeted, design-oriented approach for creating new materials based on the this compound scaffold.

Q & A

Q. What environmental impacts arise from this compound, and how are waste streams managed?

- Methodological Answer:

- Biodegradation Studies: Aerobic soil assays show slow degradation (t₁/₂ = 60 days). Hydrolysis products (e.g., phosphoric acid) require neutralization before disposal .

- Waste Treatment: Incineration in EPA-approved facilities with scrubbers captures P-containing emissions. Avoid landfill disposal due to groundwater contamination risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.